molecular formula C21H20N2O6S B11358492 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11358492
M. Wt: 428.5 g/mol
InChI Key: VWCYAHGYZSQWAI-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps:

    Formation of the Benzodioxin Ring: The starting material, 2,3-dihydro-1,4-benzodioxin, is synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Oxazole Ring Formation: The benzodioxin derivative is then reacted with an appropriate nitrile oxide to form the oxazole ring.

    Amidation: The oxazole derivative is subjected to amidation with a suitable amine to introduce the amido group.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction with a suitable diene and sulfur source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infections.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxin and oxazole rings are known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-1,4-benzodioxane
  • 1,4-Benzodioxan-6-yl methyl ketone
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides

Uniqueness

ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O6S/c1-4-26-21(25)18-11(2)12(3)30-20(18)22-19(24)14-10-16(29-23-14)13-5-6-15-17(9-13)28-8-7-27-15/h5-6,9-10H,4,7-8H2,1-3H3,(H,22,24)

InChI Key

VWCYAHGYZSQWAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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